2-hydroxy-1H-quinolin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

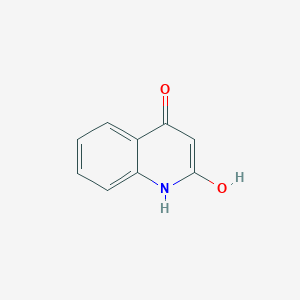

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHQZCHIXUUSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinoline Scaffold: a Privileged Structure in Science

The quinoline (B57606) ring system, a bicyclic aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal and pharmaceutical chemistry. nih.govorientjchem.org This "privileged scaffold" is found in a vast array of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govnih.govnih.gov The versatility of the quinoline nucleus allows for the design and synthesis of novel derivatives with diverse pharmacological properties. orientjchem.org

The significance of the quinoline scaffold is underscored by its presence in numerous marketed drugs with applications ranging from antimalarial and anticancer to antibacterial and anti-inflammatory agents. nih.govbohrium.comrsc.org For instance, the discovery of quinine, a quinoline alkaloid from the bark of the Cinchona tree, revolutionized the treatment of malaria. nih.gov Similarly, camptothecin (B557342) and its analogs, which feature a quinoline core, are important anticancer agents. nih.govlongdom.org The ability of the quinoline structure to interact with various biological targets has made it a focal point for drug discovery and development. orientjchem.orgtheses.cz Researchers continuously explore modifications to the quinoline ring to enhance therapeutic efficacy and develop new treatments for a multitude of diseases. orientjchem.orgnih.gov

A Look Back: the Research Journey of 2 Hydroxy 1h Quinolin 4 One

The exploration of 2-hydroxy-1H-quinolin-4-one and its derivatives has evolved considerably over time. Early research, dating back to the late 19th and early 20th centuries, focused on the fundamental synthesis and characterization of quinolone structures. mdpi.com Methods like the Camps cyclization, which allows for the synthesis of both 2-hydroxyquinolines and 4-hydroxyquinolines, were instrumental in providing access to these compounds. wikipedia.org

The discovery of the biological activities of quinolone derivatives, particularly their antibacterial properties, spurred a new wave of research. uni-konstanz.de While the parent compound this compound itself is of pedagogical interest, its substituted derivatives have been the subject of intense investigation. wikipedia.org Over the years, research has expanded to uncover a wide range of pharmacological activities, including antifungal, antimalarial, anti-inflammatory, and anticancer properties. uni-konstanz.descispace.com The development of new synthetic methodologies has been crucial in this journey, enabling the creation of a diverse library of derivatives for biological screening. uni-konstanz.deorganic-chemistry.org

The Duality of Form: Tautomeric Equilibrium and Its Impact

A key chemical feature of 2-hydroxy-1H-quinolin-4-one is its existence in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, and in the case of this compound, the primary equilibrium exists between the 4-hydroxyquinolin-2(1H)-one form and the 2,4-dihydroxyquinoline form. arabjchem.orgresearchgate.net However, it is the keto-enol tautomerism between the quinolin-4-one and the 4-hydroxyquinoline (B1666331) forms that is of significant interest. wikipedia.org

This image illustrates the different tautomeric forms of this compound.

The position of this equilibrium can be influenced by various factors, including the solvent and the presence of substituents on the quinoline (B57606) ring. grupodeespectroscopia.es Spectroscopic techniques like NMR and X-ray crystallography, along with computational studies, have been employed to investigate the predominant tautomeric form in different environments. nuph.edu.uaresearchgate.net Research has shown that in many cases, the 4-oxo form is favored in solution. nuph.edu.ua

The tautomeric nature of this compound has profound implications for its chemical reactivity and biological activity. The different tautomers can exhibit distinct chemical properties, influencing how the molecule interacts with other reagents and biological targets. researchgate.net Understanding and controlling this tautomeric equilibrium is therefore a critical aspect of designing and synthesizing derivatives with specific desired activities.

Broad Horizons: Major Research Areas

Classical Synthetic Routes to the this compound Core

The traditional synthesis of the this compound scaffold is primarily built upon cyclization and condensation reactions, which have been fundamental in heterocyclic chemistry for over a century.

Cyclization Reactions in the Synthesis of this compound

Cyclization reactions are a cornerstone in the formation of the quinolinone ring system. Several named reactions have become standard methods for accessing this heterocyclic core.

The Gould-Jacobs reaction is a prominent thermal cyclization method for creating the quinolin-4-one backbone. mdpi.com This process begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate, forming an intermediate that undergoes thermal cyclization to yield a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.com Subsequent hydrolysis and decarboxylation produce the desired quinolin-4-one. mdpi.com

Another significant method is the Camps cyclization , which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The reaction's outcome, leading to either a quinolin-4-one or a quinolin-2-one, is dependent on the substrate's structure and the specific reaction conditions employed. mdpi.com The mechanism proceeds through an intramolecular aldol (B89426) condensation of enolizable N-(2-acylaryl)amides. mdpi.com

The Conrad-Limpach-Knorr synthesis represents a versatile approach where anilines react with β-ketoesters. This reaction can yield 4-hydroxyquinolines through a Schiff base intermediate, combining both addition and rearrangement reactions. jptcp.com

A decarboxylative cyclization procedure offers an environmentally friendly route, utilizing isatoic anhydrides and 1,3-dicarbonyl compounds. mdpi.com In this method, a base generates a carbanion from the dicarbonyl compound, which then attacks the isatoic anhydride, leading to the release of carbon dioxide and subsequent intramolecular cyclization and dehydration to form the quinolin-4-one. mdpi.com This reaction can be performed in water at 80°C, highlighting its green credentials. mdpi.com

Condensation Approaches for this compound Formation

Condensation reactions provide another major pathway to the this compound core, often involving the formation of a key intermediate that subsequently cyclizes.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinoline (B1666331) derivatives via a Schiff base. jptcp.com Specifically, the condensation of aniline with an acetyl acetic ester forms an iminoester, which, through its iminoenol tautomer, undergoes an intramolecular hetero-Diels-Alder reaction to form the quinolin-4-one. mdpi.com

The Cheng reaction utilizes the condensation of anilines with excess diethylmalonate to produce N,N-diarylmalonamide derivatives. preprints.org These intermediates are then catalytically cyclized using polyphosphoric acid (PPA) to yield 4-hydroxyquinolin-2(1H)-one. preprints.org

Dieckmann condensation , an intramolecular reaction of diesters, can also be employed. For instance, the reaction of methyl anthranilate with methyl acrylate (B77674) forms a diester that undergoes intramolecular cyclization in the presence of a base like sodium hydride to yield a dihydroquinolinone, which is then oxidized to the quinolin-4-one. mdpi.com

A three-component condensation reaction provides a direct route to pyranoquinoline derivatives. This involves the reaction of 4-hydroxy-2(1H)-quinolone, an aldehyde, and malononitrile (B47326), catalyzed by various agents such as TEBA, piperidine, or metal salts. arabjchem.org

Modern and Green Chemistry Approaches in this compound Synthesis

Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often leading to higher yields and cleaner products. asianpubs.orgresearchgate.net

Several protocols have been developed for the microwave-assisted synthesis of quinolinone derivatives. One such method involves the condensation of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride (POCl3) under microwave irradiation, which affords 4-hydroxy-2-quinolone. asianpubs.org This one-pot synthesis is fast, with irradiation times as short as 50 seconds at 600 W. asianpubs.org

Another approach utilizes the microwave-assisted condensation of substituted aromatic amines and malonic acid in dimethylformamide (DMF) to produce 4-hydroxyquinolin-2(1H)-one derivatives. jptcp.com This method can be performed without a solvent, using polyphosphoric acid (PPA) as a catalyst. jptcp.com The synthesis of various ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives has been achieved using microwave-assisted synthesis with malonic acid or its esters. nih.gov

Furthermore, a one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl3 has been reported, which can then be converted to this compound derivatives. asianpubs.org A rapid, two-step synthesis of 2-aryl- and 2-vinylquinolin-4-ones has also been developed using microwave heating. mdpi.com

A green and efficient method for synthesizing 4-hydroxy-2-quinolone analogues involves the condensation of β-enaminones with diethyl malonate, catalyzed by bismuth chloride (BiCl3) under microwave irradiation. rsc.orgnih.gov This approach is notable for its use of a non-toxic and low-cost catalyst. rsc.orgnih.gov

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

| Aniline, Malonic Acid | POCl3, Microwave (600W, 50s) | 4-hydroxy-2-quinolone | asianpubs.org |

| Substituted Aromatic Amine, Malonic Acid | PPA, Microwave, DMF (or solvent-free) | 4-hydroxyquinolin-2(1H)-one derivatives | jptcp.com |

| β-enaminones, Diethyl malonate | BiCl3, Microwave, EtOH | 4-hydroxy-2-quinolone analogues | rsc.orgnih.gov |

| Quinoline, Water | 2-chloroacetate/2-bromoacetate, Microwave | 2-(1H)-quinolinone | google.com |

| Anilines, Acrylates | Microwave | 4-quinolone-3-carboxylic esters/carbonitriles | researchgate.net |

Catalyst-Mediated Reactions for Enhanced Synthetic Efficiency

The use of catalysts is central to modern synthetic strategies, enabling reactions to proceed under milder conditions with greater selectivity and efficiency.

Palladium-catalyzed carbonylation reactions are widely used for the synthesis of quinolin-4-ones. mdpi.com These reactions typically employ carbon monoxide (CO) as the carbonyl source. The coupling of 2-iodoaniline (B362364) and terminal acetylenes under a CO atmosphere, catalyzed by a palladium complex, is a key example. mdpi.com To circumvent the use of high-pressure CO gas, molybdenum hexacarbonyl can be used as a solid CO source, which is easier and safer to handle. mdpi.com

Copper-catalyzed reactions have also proven effective. For instance, a copper-catalyzed amidation of 2-haloacetophenones can be used to prepare the precursors for Camps' cyclization. mdpi.com More recently, a copper-catalyzed tandem C-N and C-C bond-formation reaction of aryl boronic acids with nitriles has been developed to synthesize 2-substituted-4-(1H)-quinolones using oxygen from the air as a green oxidant. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of quinolin-4-ones. mdpi.com In an NHC-catalyzed process, the carbene can facilitate the reaction between an aldehyde and a bromide to form an intermediate that undergoes intramolecular heterocyclization to yield the quinolin-4-one. mdpi.com

Environmentally friendly catalysts are also gaining prominence. Bismuth chloride (BiCl3), a non-corrosive and low-cost Lewis acid, has been successfully used to catalyze the synthesis of 4-hydroxy-2-quinolone analogues. rsc.orgnih.gov Additionally, a catalyst-free multicomponent reaction of 4-hydroxyquinolin-2(1H)-one, piperidine, and various benzaldehydes has been developed to produce 3-substituted derivatives in good yields. researchgate.net

| Catalyst | Reactants | Product | Reference(s) |

| Palladium complexes | 2-iodoaniline, terminal acetylenes, CO | 2-substituted quinolin-4-ones | mdpi.com |

| Copper salts | 2-haloacetophenones, amides | Precursors for Camps' cyclization | mdpi.com |

| N-Heterocyclic Carbenes (NHCs) | Aldehydes, bromides | Quinolin-4-ones | mdpi.com |

| Bismuth chloride (BiCl3) | β-enaminones, diethyl malonate | 4-hydroxy-2-quinolone analogues | rsc.orgnih.gov |

| None (catalyst-free) | 4-hydroxyquinolin-2(1H)-one, piperidine, benzaldehydes | 3-substituted 4-hydroxyquinolin-2(1H)-ones | researchgate.net |

Regioselective Synthesis of Substituted this compound Analogs

The ability to control the position of substituents on the quinolinone ring is crucial for developing analogs with specific properties. Regioselective synthesis allows for the precise placement of functional groups, which is essential for structure-activity relationship (SAR) studies.

One of the few methods for the regioselective synthesis of 3-substituted quinolin-4-ones was developed by Snieckus. mdpi.com This approach involves a sequence of ortho-metallation reactions followed by amination. The condensation of an anthranilic acid amide with a ketone gives an imine, which is then treated with a strong base like lithium diisopropylamide (LDA) to induce cyclization and form the 3-substituted quinolin-4-one. mdpi.com

The Knovenagel condensation provides a route to 3-substituted derivatives. The reaction between 4-hydroxy-2(1H)-quinolone and benzaldehyde (B42025) in pyridine (B92270) yields (Z)-2,4-dihydro-3-benzylidenquinolin-2,4-dione in a diastereoisomerically pure form. arabjchem.org

Nitration of 4-hydroxy-2(1H)-quinolone can be directed to different positions based on the reaction conditions. Using neat nitric acid or a mixture of glacial acetic acid and concentrated nitric acid leads to nitration at the 3-position, affording 4-hydroxy-3-nitroquinolin-2(1H)-one. arabjchem.org In contrast, performing the nitration in a mixture of nitric acid and sulfuric acid at 0°C results in substitution at the 6-position to give 4-hydroxy-6-nitro-quinolin-2-(1H)-one. arabjchem.org

Alkylation of 4-hydroxy-2(1H)-quinolone can also be controlled. While methylation can potentially occur at the N1 or O4 position, it has been observed to occur exclusively at the nitrogen atom. rsc.org However, the tautomeric equilibrium between the quinolin-4(1H)-one and its quinolinol isomer can lead to mixtures of N-alkylated and O-alkylated products, particularly with primary alkyl halides. researchgate.net

A catalyst-free multicomponent reaction of 4-hydroxyquinolin-2(1H)-one, piperidine, and substituted benzaldehydes allows for the efficient synthesis of various 3-substituted derivatives. researchgate.net The choice of solvent can influence the reaction, with dichloromethane (B109758) often providing the best yields and reaction times. researchgate.net

| Reaction Type | Reagents | Product | Reference(s) |

| Snieckus Synthesis | Anthranilic acid amide, ketone, LDA | 3-substituted quinolin-4-one | mdpi.com |

| Knovenagel Condensation | 4-hydroxy-2(1H)-quinolone, benzaldehyde, pyridine | (Z)-2,4-dihydro-3-benzylidenquinolin-2,4-dione | arabjchem.org |

| Nitration | 4-hydroxy-2(1H)-quinolone, neat HNO3 or HNO3/AcOH | 4-hydroxy-3-nitroquinolin-2(1H)-one | arabjchem.org |

| Nitration | 4-hydroxy-2(1H)-quinolone, HNO3/H2SO4, 0°C | 4-hydroxy-6-nitro-quinolin-2-(1H)-one | arabjchem.org |

| Multicomponent Reaction | 4-hydroxyquinolin-2(1H)-one, piperidine, benzaldehydes | 3-substituted 4-hydroxyquinolin-2(1H)-ones | researchgate.net |

Stereoselective Synthesis Strategies for Chiral this compound Derivatives

The development of stereoselective synthetic methods to access chiral derivatives of this compound has garnered significant attention due to the prevalence of chiral quinolone scaffolds in biologically active compounds and natural products. These strategies aim to control the three-dimensional arrangement of atoms, leading to the selective formation of one enantiomer or diastereomer over others. Key approaches include diastereoselective reductions, the use of chiral auxiliaries, and catalyst-controlled enantioselective transformations.

A notable strategy involves the diastereoselective reduction of a precursor molecule. For instance, the synthesis of diethyl cis- and trans-(4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonates has been achieved from N-Cbz quinolin-4(1H)-one. researchgate.net This method begins with a regioselective 1,4-phosphonylation, followed by a highly diastereoselective reduction that preferentially forms the cis stereoisomer. The resulting cis-(4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonates can then be converted to the trans stereoisomers through a Mitsunobu reaction. researchgate.net

Another significant approach is the stereoselective synthesis of 2,3-disubstituted dihydroquinolin-4(1H)-ones. A catalytic system of antimony(V) fluoride (B91410) in methanol (B129727) (SbF₅-MeOH) has been shown to efficiently promote the alkyne-carbonyl metathesis of o-alkynylaniline derivatives and aldehydes. This reaction proceeds with high trans-selectivity, yielding dihydroquinolinones with defined stereochemistry at the C2 and C3 positions. acs.org

Furthermore, diastereoselective inverse-electron-demand Diels-Alder reactions have been employed to construct fused pyranoquinoline systems. The reaction between a 4-hydroxy-2-quinolone derivative and a vinyl ether, mediated by a chiral salen-AlCl complex, can produce pyranoquinolines, which are potential antibacterial agents, with high diastereoselectivity. researchgate.net While this example doesn't directly functionalize the core this compound at the standard positions, it demonstrates the utility of the quinolone scaffold in stereoselective synthesis.

The following tables summarize key findings from the literature on the stereoselective synthesis of chiral derivatives related to this compound.

| Substrate | Reducing Agent | Major Product | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| N-Cbz-2-(diethoxyphosphoryl)quinolin-4(1H)-one | NaBH₄ | cis-diethyl (4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonate | >95:5 | researchgate.net |

| N-Cbz-2-(ethoxy(phenyl)phosphoryl)quinolin-4(1H)-one | NaBH₄ | cis-ethyl (4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phenylphosphinate | >95:5 | researchgate.net |

| o-Alkynylaniline Derivative | Aldehyde | Catalyst | Major Product Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|

| 2-(phenylethynyl)aniline | Benzaldehyde | SbF₅-MeOH | trans | High | acs.org |

| N-methyl-2-(phenylethynyl)aniline | p-Tolualdehyde | SbF₅-MeOH | trans | High | acs.org |

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Ring

The this compound nucleus possesses both electrophilic and nucleophilic characteristics. arabjchem.org The C-3 position is particularly susceptible to electrophilic attack due to the electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the carbonyl group. arabjchem.orgsmolecule.com

Electrophilic substitution reactions such as halogenation are common. For instance, iodination of 4-hydroxy-quinolin-2(1H)-one with iodine in aqueous dioxane readily yields 4-hydroxy-3-iodoquinolin-2(1H)-one. arabjchem.org Similarly, chlorination can be achieved, for example, by reacting with chloroacetyl chloride during cyclization syntheses to produce compounds like 3-chloro-4-hydroxy-1H-quinolin-2-one. evitachem.com

Nucleophilic substitution reactions are also prevalent, often involving the displacement of a suitable leaving group. For example, the chlorine atom in 4-chloro-1-methyl-3-phenylsulfanyl-2-quinolone can be substituted by an azide (B81097) anion using sodium azide in dimethylformamide. preprints.org

Functionalization at Nitrogen (N-alkylation, N-acylation)

The nitrogen atom of the quinolinone ring can be readily functionalized through alkylation and acylation reactions.

N-alkylation: The alkylation of this compound derivatives can sometimes lead to a mixture of N- and O-alkylated products, with the regioselectivity being influenced by factors such as the presence of other substituents on the ring. researchgate.netjst.go.jp For instance, the presence of a hydroxyl group at the C-5 position favors N-alkylation. jst.go.jp N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one with various alkylating agents like methyl chloroacetate (B1199739) and allyl bromide in the presence of potassium carbonate and tetrabutylammonium (B224687) bromide has been efficiently carried out. tsijournals.com

N-acylation: Acylation at the nitrogen atom is another important transformation. For instance, N-acylated anthranilic acid can serve as a precursor in the synthesis of the quinolinone ring itself through intramolecular cyclization. rsc.org

Functionalization at Oxygen (O-alkylation, O-acylation)

The hydroxyl group at the C-4 position provides a site for O-functionalization.

O-alkylation: O-alkylation of 4-hydroxy-2(1H)-quinolone with alkyl iodides or benzyl (B1604629) bromides in the presence of silver carbonate or potassium carbonate can produce 2,4-dialkoxyquinolines. arabjchem.org However, the competition between N- and O-alkylation is a recurring theme, and reaction conditions can be tuned to favor one over the other. researchgate.net

O-acylation: The hydroxyl group can be acylated to form esters. For example, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) has been synthesized via a triethylamine-mediated O-acylation of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride. mdpi.com

Reactions at the C-3 and other Ring Positions

The C-3 position of the this compound ring is a hub of reactivity. arabjchem.org

Alkylation: The C-3 position can be alkylated under certain conditions. For instance, iridium-catalyzed alkylation with benzyl alcohol can yield 3-benzyl-4-hydroxyquinolin-2(1H)-one. arabjchem.org

Halogenation: As mentioned earlier, halogenation readily occurs at the C-3 position. arabjchem.orgevitachem.com

Formylation: Formylation can also be directed to the C-3 position. nih.gov

Other Substitutions: The reactivity at C-3 allows for the introduction of various other functional groups, making it a key position for derivatization.

Reactions at other positions on the benzene (B151609) ring of the quinolinone nucleus, such as nitration, can also be performed to introduce further functional diversity. nih.gov

Heterocyclic Annulation and Fused Systems Derived from this compound

The reactive nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems.

Pyrano[3,2-c]quinolines: Knoevenagel condensation of 4-hydroxy-2(1H)-quinolone with aldehydes and malononitrile can lead to the formation of 2-amino-4H-pyrano[3,2-c]quinolin-5(6H)-one derivatives. arabjchem.org

Benzofuro[3,2-c]quinolines: Laccase-catalyzed domino reactions with catechols can produce 10-substituted 8,9-dihydroxybenzofuro[3,2-c]quinolin-6(5H)-ones. arabjchem.org

Pyrrolo[3,4-b]quinolin-1-ones: Quinoline-based isoindolin-1-ones can be synthesized through a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines. researchgate.net

[4+2] Annulation: 2-Azidobenzaldehydes can undergo [4+2] annulation reactions with various partners to construct the quinoline ring, leading to diverse fused systems. mdpi.com

Formation of Bis-Quinolinone Structures

Dimers of quinolinone, known as bis-quinolinone structures, have also been synthesized.

An unexpected formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) occurred during the formylation of 2-quinolones with a DMF/Et3N mixture. nih.gov It was proposed that this reaction proceeds through a 4-formyl-2-quinolone intermediate. nih.gov Additionally, 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives have been synthesized in a one-pot reaction of aromatic amines with diethyl malonate. helsinki.fi

General Biological Activity Spectrum of this compound Derivatives

Derivatives of this compound display a broad range of biological activities, making them a "privileged scaffold" in drug discovery. nih.govuni-konstanz.de These activities include antimicrobial, anti-inflammatory, antioxidant, and antitumor effects. nih.govuni-konstanz.de The versatility of this chemical structure allows for modifications that can enhance specific biological actions. mdpi.com

The quinolone framework is a key component in numerous natural and synthetic compounds with significant pharmacological properties. nih.gov Research has demonstrated that substitutions on the quinolinone ring can significantly influence the biological activity profile. nih.gov For instance, the introduction of different functional groups can lead to compounds with potent antibacterial, antifungal, antiviral, and anticancer properties. mdpi.commdpi.com

The biological potential of these derivatives extends to various therapeutic areas. They have been investigated for their roles as antitubercular, antimalarial, and anti-HIV agents. mdpi.com Furthermore, some analogs have shown promise as antiallergic and cystic fibrosis drugs. mdpi.com The wide spectrum of activity underscores the importance of the this compound core in the development of new medicines.

Table 1: Overview of Biological Activities of this compound Derivatives

| Biological Activity | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi. | Activity is influenced by substitutions on the quinolinone ring. nih.govresearchgate.net |

| Anti-inflammatory | Reduces inflammation through various mechanisms. | Some derivatives inhibit key inflammatory enzymes. nih.gov |

| Antioxidant | Scavenges free radicals and reduces oxidative stress. | The 4-hydroxy group is crucial for antioxidant activity. pharmacophorejournal.commdpi.com |

| Antitumor | Inhibits the growth of various cancer cell lines. | Mechanisms include enzyme inhibition and apoptosis induction. mdpi.comresearchgate.net |

| Antiviral | Shows activity against viruses like HIV. | Elvitegravir, a quinolin-4-one derivative, is an approved HIV drug. mdpi.com |

| Antimalarial | Active against Plasmodium falciparum. | High lipophilicity is often associated with potent antimalarial activity. |

Enzyme Inhibition and Modulation Mechanisms

A primary mechanism through which this compound derivatives exert their biological effects is through the inhibition and modulation of various enzymes.

Cytochrome P450 (CYP) Enzymes: Certain 2-arylbenzo[h]quinolin-4(1H)-one analogs have been developed as selective inhibitors of CYP1B1, an enzyme implicated in cancer development and drug resistance. nih.gov These compounds showed significantly higher inhibitory activity against CYP1B1 compared to CYP1A1 and CYP1A2. nih.gov Molecular docking studies suggest that these inhibitors bind to the active site of the enzyme, potentially reversing drug resistance in cancer cells. nih.gov

Topoisomerases: Fluoroquinolones, a well-known class of quinolin-4-one derivatives, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV. oup.com This inhibition disrupts DNA replication and leads to bacterial cell death. oup.com In cancer therapy, some quinolin-4-one derivatives target human topoisomerase II, leading to apoptosis and cell cycle arrest in tumor cells. mdpi.com

Kinases: The quinolone scaffold has been explored for its potential to inhibit various protein kinases involved in cancer cell growth and signaling pathways. researchgate.netresearchgate.net These include phosphoinositide 3-kinases (PI3K), which are crucial for cell proliferation and survival. mdpi.comresearchgate.net Inhibition of these kinases can disrupt downstream signaling and induce apoptosis in cancer cells.

Other Enzymes:

Histone Deacetylase (HDAC): Some quinolin-4-one derivatives act as HDAC inhibitors, which can alter gene expression and induce cell death in cancer cells. mdpi.comresearchgate.net

Monoamine Oxidase B (MAO-B): Dihydroquinolinone derivatives have demonstrated selective inhibition of MAO-B.

Lipoxygenase (LOX): Certain 4-hydroxy-2-quinolinone carboxamides are effective inhibitors of soybean LOX, indicating potential anti-inflammatory activity. mdpi.com

Receptor Interaction and Ligand Binding Studies

The interaction of this compound derivatives with various receptors is another key aspect of their molecular mechanism.

Serotonin (B10506) Receptors: Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have been identified as high-affinity ligands for the 5-HT(6) serotonin receptor. nih.gov Specifically, one derivative exhibited high binding affinity and selectivity for the 5-HT(6) receptor over other serotonin and dopamine (B1211576) receptors, suggesting its potential as a therapeutic agent for central nervous system disorders. nih.gov

Aryl Hydrocarbon Receptor (AhR): The induction of CYP1 enzymes is mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov Planar aromatic molecules can act as potent AhR ligands, leading to the overexpression of these enzymes. nih.gov

Opioid Receptors: Some derivatives, such as hydrochlorides of [(alkylamino)alkyl]amides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, have been investigated as potential opioid receptor antagonists. najah.edu

Molecular docking studies have been instrumental in understanding the binding interactions of these compounds with their target receptors. For instance, docking simulations of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) with the SARS-CoV-2 main protease (Mpro) revealed good binding affinity, suggesting their potential as antiviral agents. nih.gov These studies have shown that hydrogen bonding and other non-covalent interactions play a crucial role in the ligand-receptor binding. nih.govbrieflands.com

Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound derivatives are well-documented and operate through several mechanisms.

A primary mode of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV. oup.com These enzymes are essential for DNA replication, recombination, and repair. By targeting these enzymes, quinolones disrupt these vital cellular processes, leading to bacterial cell death. oup.com The specific target can vary between bacterial species; for instance, DNA gyrase is the main target in many Gram-negative bacteria, while topoisomerase IV is the primary target in several Gram-positive species. oup.com

Beyond topoisomerase inhibition, some 2-alkyl-4(1H)-quinolones produced by bacteria like Pseudomonas aeruginosa exhibit antimicrobial activity. oup.comuni-konstanz.de These compounds can act as quorum-sensing signal molecules, controlling the expression of virulence genes. oup.com

Furthermore, certain quinolone derivatives can interfere with other cellular functions. For example, 1-hydroxy-2-dodecyl-4(1H)-quinolone, produced by the yeast Yarrowia lipolytica, is a potent inhibitor of the alternative NADH:ubiquinone oxidoreductases, acting as a ubiquinone analogue. oup.com This disrupts the electron transport chain, a critical process for cellular respiration.

The structural features of these compounds, such as the length of the alkyl chain and the substituents on the quinoline ring, significantly impact their antimicrobial potency. researchgate.net

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are attributed to their ability to modulate key inflammatory pathways and enzymes.

Several derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov For instance, novel 1,2,4-triazine-quinoline hybrids have been identified as potent dual inhibitors of COX-2 and 15-LOX. nih.gov This dual inhibition is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gov

In addition to direct enzyme inhibition, these compounds can suppress the production of other inflammatory molecules. Studies have shown that some derivatives can inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages. nih.gov They can also reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov

The anti-inflammatory activity is often linked to the antioxidant properties of these compounds, as oxidative stress is a key contributor to the inflammatory process. nih.gov

Table 2: Anti-inflammatory Mechanisms of this compound Derivatives

| Mechanism | Target | Effect |

|---|---|---|

| Enzyme Inhibition | COX-2, 15-LOX | Reduced production of prostaglandins and leukotrienes. nih.gov |

| Inhibition of Inflammatory Mediators | Nitric Oxide (NO), TNF-α | Decreased levels of pro-inflammatory molecules. nih.gov |

| Antioxidant Activity | Reactive Oxygen Species (ROS) | Scavenging of free radicals, reducing oxidative stress. nih.gov |

Mechanisms of Antioxidant Action

The antioxidant activity of this compound derivatives is a significant aspect of their biological profile, contributing to their therapeutic potential. This activity primarily stems from their ability to scavenge free radicals and chelate metal ions.

The mechanism of antioxidant action is often based on electron transfer (ET) or hydrogen atom transfer (HAT). acs.org The 4-hydroxy group on the quinolinone ring is believed to play a crucial role in this process by donating a hydrogen atom or an electron to neutralize free radicals. pharmacophorejournal.commdpi.com

The antioxidant capacity of these compounds can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. pharmacophorejournal.com Structure-activity relationship studies have shown that the presence of electron-withdrawing groups on the aromatic ring can enhance the electron-donating ability and thus the antioxidant potential. pharmacophorejournal.com

Furthermore, some derivatives have shown the ability to inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. mdpi.comresearchgate.net The combination of anti-inflammatory and antioxidant activities in a single molecule makes these compounds attractive candidates for treating diseases where both inflammation and oxidative stress are implicated. nih.gov

Mechanisms of Antitumor/Antiproliferative Action (excluding clinical trials)

The antitumor activity of this compound derivatives is multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and disruption of cell cycle progression. mdpi.comresearchgate.net

Enzyme Inhibition:

Topoisomerase Inhibition: As mentioned earlier, some quinolin-4-one derivatives inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells. mdpi.com

Kinase Inhibition: These compounds can target protein kinases like PI3K and receptor tyrosine kinases such as EGFR and VEGFR, which are critical for tumor growth, proliferation, and angiogenesis. mdpi.comresearchgate.netresearchgate.net

Tubulin Polymerization Inhibition: Certain derivatives, like 2-phenylquinolin-4-one, have been found to inhibit tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis. mdpi.com

HDAC Inhibition: Inhibition of histone deacetylases by some quinolone derivatives can lead to changes in gene expression that favor an anticancer effect. mdpi.comresearchgate.net

Induction of Apoptosis: Many quinolone derivatives exert their antitumor effects by inducing programmed cell death, or apoptosis. This can be triggered through various pathways, including the activation of caspases (caspase-3, -8, and -9) and the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. researchgate.net

Cell Cycle Arrest: By interfering with key cellular processes, these compounds can cause cancer cells to arrest at different phases of the cell cycle, such as the G2/M or S phase, preventing their proliferation. mdpi.com

Other Mechanisms: Some derivatives can also suppress the production of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. mdpi.com

Table 3: Antitumor Mechanisms of this compound Derivatives

| Mechanism | Key Molecular Targets/Pathways | Outcome |

|---|---|---|

| Enzyme Inhibition | Topoisomerase II, PI3K, EGFR, VEGFR, Tubulin, HDAC | Inhibition of cell growth, proliferation, and angiogenesis. mdpi.comresearchgate.netresearchgate.net |

| Apoptosis Induction | Caspases, Bax/Bcl-2 ratio | Programmed cell death of cancer cells. researchgate.net |

| Cell Cycle Arrest | G2/M or S phase checkpoints | Prevention of cancer cell proliferation. mdpi.com |

| Inhibition of Metastasis | Matrix Metalloproteinases (MMPs) | Suppression of tumor invasion and spread. mdpi.com |

Other Noteworthy Biological Mechanisms (e.g., Photosynthesis Inhibition, Immunomodulation)

Beyond the more extensively documented activities of this compound and its analogs, this class of compounds has demonstrated potential in other significant biological arenas, namely photosynthesis inhibition and immunomodulation. These activities highlight the broad and versatile pharmacological profile of the quinolinone scaffold.

Photosynthesis Inhibition

Several derivatives of the quinolinone core structure have been identified as potent inhibitors of photosynthesis, a mechanism of action that is the cornerstone of many commercial herbicides. The primary target for these compounds is often Photosystem II (PSII), a critical protein complex in the thylakoid membranes of plants and cyanobacteria that catalyzes the light-driven oxidation of water and reduction of plastoquinone. nih.gov By binding to the QB site on the D1 protein of PSII, these inhibitors block the photosynthetic electron transport chain, leading to a cascade of events that ultimately results in plant death. nih.govpsu.edu

Research into ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives has demonstrated their ability to inhibit the oxygen evolution rate (OER) in spinach chloroplasts. nih.govmdpi.com A study involving twelve different derivatives revealed a range of inhibitory activities. psu.edumdpi.com While most of the tested compounds showed low to moderate activity, two specific derivatives displayed notable IC50 values, indicating a moderate potential for photosynthesis inhibition. nih.govpsu.edumdpi.com

Table 1: Photosynthesis-Inhibiting Activity of Ring-Substituted 4-hydroxy-1H-quinolin-2-one Derivatives in Spinach Chloroplasts

| Compound | IC50 (µmol/L) | Reference |

|---|---|---|

| Derivative 1 | 157 | psu.edumdpi.com |

| Derivative 2 | 126 | psu.edumdpi.com |

IC50 represents the half-maximal inhibitory concentration.

Further investigations into other quinolinone analogs, such as (E)-3-acyl-quinoline-2,4(1H,3H)-dione imine derivatives, have uncovered even more potent herbicidal activity. nih.govnih.gov These compounds were designed based on the structures of known herbicides and natural products. nih.gov Bioassays confirmed that many of these synthesized compounds exhibited excellent herbicidal effects against various plant species, with some showing over 50% inhibition at low application rates. nih.gov The high Hill reaction inhibitory activity of one particular compound (designated 6h), with an IC50 of 0.1μg/mL, strongly suggests that its mechanism of action is the inhibition of the PSII electron transport. nih.gov This line of research indicates that the quinolinone scaffold is a promising template for the development of new herbicides targeting photosynthetic processes. nih.govnih.gov

Immunomodulation

The quinolinone framework is a recognized "privileged structure" in medicinal chemistry, not only for its antimicrobial and anticancer effects but also for its capacity to modulate the immune system. researchgate.netrsc.org Several quinolinone derivatives have been developed and investigated for their potential to treat autoimmune diseases by adjusting the body's immune response. mdpi.comacs.org

Quinoline-3-carboxamides, a key class of quinolinone derivatives, have shown significant immunomodulatory properties. researchgate.netacs.org These compounds are being explored for the treatment of autoimmune conditions like multiple sclerosis and rheumatoid arthritis. mdpi.com One of the most well-studied examples is Laquinimod, an orally active quinoline-3-carboxamide (B1254982) derivative. researchgate.netacs.org It has undergone extensive clinical trials and has demonstrated efficacy in managing multiple sclerosis. researchgate.net Its mechanism is thought to involve the modulation of cytokine production and the activity of various immune cells.

Another related compound, Roquinimex (Linomide), also a quinoline-3-carboxamide derivative, was one of the earlier immunomodulators in this class developed for the treatment of autoimmune diseases. acs.org The alkaloid Punarnavine, which contains a quinolinone core, has also been reported to possess immunomodulatory effects. mdpi.comresearchgate.net The collective findings suggest that the quinolinone structure is a viable starting point for designing novel immunomodulatory agents for a range of therapeutic applications. nih.govresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituents on the Quinolinone Core on Biological Activity

The biological activity of 2-hydroxy-1H-quinolin-4-one derivatives is highly tunable through the strategic placement of various substituents on the core structure. researchgate.net SAR studies have revealed that the type, position, and nature of these functional groups are critical determinants of pharmacological efficacy. biointerfaceresearch.com

The quinoline (B57606) template is considered a pharmacophore with significant biological potential, and modifications at different positions can greatly enhance its therapeutic effects. rsc.org For instance, in the context of anticancer activity, specific substitutions on the quinolin-4-one ring are paramount. mdpi.com It is generally believed that any substituent at the C3 position should be coplanar with the quinoline ring to maintain activity. mdpi.com The C6 position is often favored for halogen substitution, with a fluorine atom being identified as an optimal substituent in many cases. mdpi.com The group at the C7 position is crucial as it is often responsible for direct interactions with biological targets like topoisomerase II. mdpi.com Furthermore, introducing aromatic rings at C7 or a methoxy (B1213986) group at the C8 position has been shown to improve antitumor properties. mdpi.com

In a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), the presence of the carboxamide moiety at the 3-position was a key feature for activity. mdpi.com The nature of the substituent on the N-phenyl ring also played a significant role in modulating the inhibitory potency. mdpi.com

The following table summarizes the observed impact of substituents at various positions on the biological activity of quinolinone derivatives based on multiple studies.

| Position | Type of Substituent | Impact on Biological Activity | Reference |

| N1 | Alkyl, Aryl | Influences lipophilicity and can affect target binding and cell penetration. mdpi.com | |

| C3 | Carboxamides, Aryl groups | A coplanar substituent is often required. mdpi.com Carboxamide groups can act as key interacting moieties. mdpi.com | |

| C6 | Halogens (especially Fluorine) | Often enhances activity; Fluorine is considered optimal for certain anticancer activities. mdpi.com | |

| C7 | Aromatic rings, Halogens | Crucial for target interaction (e.g., with topoisomerase II). mdpi.com Substitution can modulate antibacterial and anticancer potency. rsc.org | |

| C8 | Methoxy group | Can improve antitumor properties. mdpi.com |

These findings underscore the importance of systematic modification of the quinolinone core to optimize biological activity for various therapeutic targets.

Role of Lipophilicity and Electronic Properties in Activity Modulation

Lipophilicity and electronic properties are fundamental physicochemical parameters that significantly modulate the biological activity of this compound derivatives. nih.govnih.gov Lipophilicity, often expressed as log P, governs the compound's ability to cross biological membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.netdntb.gov.ua

Studies have shown a direct relationship between the lipophilicity of quinolinone derivatives and their biological effects, such as antifungal or photosynthesis-inhibiting activities. nih.govnih.gov A well-balanced lipophilicity is essential; while sufficient lipophilicity is needed to penetrate cell membranes, excessively high values can lead to poor solubility and non-specific toxicity. nih.gov For instance, in a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones, lipophilicity was determined using RP-HPLC, and its relationship with antifungal and photosynthesis-inhibiting activities was discussed. nih.govnih.gov

Electronic properties, dictated by the electron-donating or electron-withdrawing nature of substituents, also play a critical role. These properties influence how a molecule interacts with its biological target, affecting binding affinity and catalytic processes. For example, SAR studies on certain quinoline hybrids revealed that the presence of an electron-donating methoxy group enhanced antimalarial activity, whereas an electron-withdrawing chloro group led to a loss of activity. rsc.org QSAR models developed for 3-aryl-4-hydroxyquinolin-2-(1H)-one derivatives have successfully used electronic descriptors to predict biological activity, highlighting the importance of these parameters in drug design. researchgate.net

The interplay between lipophilicity and electronic effects is complex. A QSAR study on topoisomerase inhibitors based on 2-phenyl-3-hydroxy-4(1H)-quinolinone-7-carboxylic acid analogs rationalized the physicochemical characters required for activity, indicating that a combination of optimal lipophilic and electronic features is necessary for potent inhibition. crpsonline.com

The following table provides examples of how lipophilicity (log P) can correlate with biological activity in quinolinone derivatives.

| Compound Series | Lipophilicity (log P range) | Correlation with Activity | Reference |

| Ring-substituted 4-hydroxy-1H-quinolin-2-ones | Varied based on substituents | A relationship between lipophilicity and antifungal/herbicidal activity was established. nih.govnih.gov | |

| Quinoline-1,4-quinone hybrids | Low experimental values | Introduction of nitrogen atoms reduced lipophilicity; ADMET parameters showed most could be used orally. nih.govresearchgate.net | |

| Betulin triazole derivatives with 1,4-quinone | Varied | Lipophilicity was found to influence solubility, membrane permeability, and overall pharmacokinetic profiles. nih.gov |

These studies demonstrate that the modulation of lipophilicity and electronic properties is a key strategy in the optimization of this compound derivatives as therapeutic agents.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional structure and conformational flexibility of this compound derivatives are critical to their biological function. Conformational analysis, which examines the spatial arrangement of atoms in a molecule, provides insights into how these compounds interact with their biological targets. scielo.brscielo.br The specific conformation adopted by a molecule determines its ability to fit into a receptor's binding site, making this analysis a cornerstone of rational drug design. scispace.com

Differences in the supramolecular arrangement and crystal packing, often dictated by the nature of the substituents, can also provide clues about intermolecular interactions that may be relevant to receptor binding. scielo.brscielo.br The analysis of these structural features is integral to understanding the relationship between molecular structure and biological activity in quinolinone compounds. scispace.com

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches are invaluable for the discovery of new therapeutic agents. fiveable.me Pharmacophore modeling is a cornerstone of this strategy, defining the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. fiveable.me

A pharmacophore model for a series of this compound derivatives typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. fiveable.me These models are generated by analyzing a set of known active compounds to identify their common structural features. fiveable.me For example, a pharmacophore model for quinolinone-based androgen receptor modulators was developed based on a linear tricyclic quinoline scaffold, leading to the discovery of new active compounds. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel molecules that possess the required features, a process known as virtual screening. youtube.com This approach has been successfully applied to identify potential inhibitors for various targets. For instance, a 3D-QSAR based ligand pharmacophore model was developed for Camptothecin (B557342) (a cytotoxic quinoline alkaloid) derivatives to discover novel Topoisomerase I inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based method that correlates the biological activity of compounds with their physicochemical properties or "descriptors". youtube.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov These models can then estimate the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov Such studies have been performed on quinoline derivatives to design new anticancer agents by identifying regions on the molecule where modifications would enhance or decrease activity. nih.gov

Key steps in ligand-based design for quinolinone derivatives include:

Data Set Selection: Gathering a series of quinolinone analogs with known biological activities. nih.gov

Conformational Analysis and Alignment: Generating low-energy conformations for all molecules and aligning them based on common structural features. youtube.com

Pharmacophore Model Generation: Identifying common chemical features (e.g., H-bond donors/acceptors, hydrophobic centers) among the most active molecules. nih.gov

QSAR Model Development: Correlating molecular descriptors (steric, electrostatic, hydrophobic) with biological activity to create a predictive model. nih.govdovepress.com

Virtual Screening and Novel Compound Design: Using the pharmacophore or QSAR model to screen databases or design new molecules with potentially improved activity. youtube.comnih.gov

These computational approaches streamline the drug discovery process and have been instrumental in optimizing the this compound scaffold for various therapeutic applications. mdpi.com

Receptor-Based SAR and Binding Site Analysis

Receptor-based Structure-Activity Relationship (SAR) studies utilize the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to understand and predict how ligands like this compound derivatives bind. This approach, often involving computational techniques like molecular docking, provides detailed insights into the specific interactions that govern binding affinity and biological activity. mdpi.com

Molecular docking simulations place a ligand into the binding site of a target protein and score the potential binding modes. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the binding pocket. mdpi.com For example, in silico docking of quinolinone-carboxamide analogues into the active site of soybean lipoxygenase (LOX) revealed that the most active compounds bind at an alternative binding site in a similar mode to the reference compound, nordihydroguaiaretic acid (NDGA). mdpi.com This information is critical for designing derivatives with improved affinity.

Binding site analysis helps to identify the key features of the receptor that are essential for ligand recognition. Studies on quinoline derivatives targeting HIV-1 reverse transcriptase (RT) have used docking to analyze the binding interactions within the enzyme's active site. mdpi.com These analyses showed that certain derivatives form hydrogen bonds with key residues like Lys101, similar to the established drug Rilpivirine, providing a structural basis for their inhibitory activity. mdpi.com

Follow-up SAR studies on 4(1H)-quinolone antimalarial agents combined biological testing with computational analysis to identify key structural features for activity. acs.org These studies revealed that specific substituents on both the benzenoid ring and the 3-position of the quinolone core were crucial for potent activity against Plasmodium falciparum. acs.org

The insights gained from receptor-based SAR and binding site analysis are summarized in the table below, illustrating the types of interactions observed for quinolinone derivatives with their targets.

| Target Protein | Key Interacting Residues | Type of Interaction | Implication for SAR | Reference |

| Soybean Lipoxygenase (LOX) | Not specified | Binding at an alternative site | The carboxamide moiety and specific substitutions are crucial for fitting into the binding pocket. | mdpi.com |

| HIV-1 Reverse Transcriptase (RT) | Lys101 | Hydrogen Bonding | Phenylamino and phenoxy substitutions at positions 2 and 4 are important for establishing key interactions. | mdpi.com |

| Enoyl-Acyl Carrier Protein Reductase (ENR) | TYR158, NAD+ cofactor | Hydrogen Bonding, Hydrophobic Interactions | The quinoline ring and a hydrazone linker are essential for binding and exhibiting antitubercular activity. | dovepress.com |

This receptor-based approach provides a rational framework for optimizing lead compounds, enabling medicinal chemists to design new this compound derivatives with enhanced potency and selectivity for their intended biological targets.

Computational and Theoretical Investigations of 2 Hydroxy 1h Quinolin 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic properties of quinolinone derivatives. These methods provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and potential for intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For the parent quinoline (B57606) molecule, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 4.83 eV, indicating that charge transfer can occur within the molecule.

These calculations are used to derive various reactivity descriptors that quantify aspects of a molecule's behavior in chemical reactions.

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Reflects chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the global electrophilic nature of a molecule. |

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For the 4-hydroxy-2-quinolinone scaffold, the MEP reveals electron-rich areas around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are likely sites for electrophilic attack and hydrogen bond donation. Conversely, the hydrogen atom of the hydroxyl group represents an electron-poor region, suitable for nucleophilic attack and hydrogen bond acceptance. This information is crucial for predicting how the molecule will interact with biological receptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. This method is instrumental in structure-based drug design for screening virtual libraries and elucidating the mechanism of action of potential drugs. Numerous studies have employed molecular docking to investigate how derivatives of the 2-hydroxy-1H-quinolin-4-one scaffold bind to various therapeutic targets.

These simulations have successfully predicted the binding modes of quinolinone derivatives in the active sites of enzymes implicated in cancer, inflammation, and infectious diseases. For example, derivatives have been docked into the EGFR tyrosine kinase domain, where they form key hydrogen bonds within the active pocket. In another study, quinolinone-carboxamide analogues were shown to bind to an allosteric site of soybean lipoxygenase, an enzyme involved in inflammation. The docking results revealed crucial hydrogen bond and hydrophobic interactions responsible for their inhibitory activity. Similarly, docking studies against the SARS-CoV-2 main protease (Mpro) and HIV reverse transcriptase have identified quinolinone derivatives with high binding affinities, highlighting their potential as antiviral agents.

The table below summarizes findings from several molecular docking studies involving this scaffold.

| Derivative Class | Protein Target | PDB ID | Key Findings |

|---|---|---|---|

| Quinolinone-thiazolidinone hybrids | EGFR Tyrosine Kinase | 1M17 | Compound IVg showed a high MolDock score of -137.813, forming hydrogen bonds in the active pocket. |

| Quinolinone-carboxamides | Soybean Lipoxygenase (LOX) | 3PZW | Compounds bind at an alternative binding site, forming hydrogen bonds and hydrophobic interactions. |

| 3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-ones) | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Compound 3e showed a high binding affinity (-8.6 kcal/mol) via hydrogen bonds with THR190, GLN192, ARG188, and GLU166. |

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | 4I2P | Compound 4 exhibited the highest docking score (-10.67), indicating strong binding affinity. |

Molecular Dynamics Simulations for Conformational Studies

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein, the role of solvent molecules, and the persistence of key intermolecular interactions.

For quinolinone-based compounds, MD simulations are typically performed on the most promising ligand-protein complexes identified through molecular docking. These simulations, often run for nanoseconds, are used to assess the stability of the binding pose. A stable complex is generally characterized by a low root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose. Furthermore, MD analysis can track the formation and breaking of hydrogen bonds throughout the simulation, confirming which interactions are most stable and critical for binding affinity. Studies on related quinazolinone inhibitors have used MD simulations to confirm that hydrogen bonds identified in docking, such as those with residues Ser250 and Gly248 in the MMP-13 active site, are stable over time, reinforcing the credibility of the initial docking results.

In Silico Screening and Virtual Library Design based on this compound Scaffold

The this compound core is considered a "privileged scaffold" due to its ability to bind to multiple biological targets. This makes it an excellent starting point for the design of virtual chemical libraries for in silico screening. Virtual screening is a cost-effective strategy that uses computational methods to search large databases of compounds for molecules that are likely to bind to a specific drug target.

The process begins with the creation of a combinatorial library based on the quinolinone scaffold. This involves computationally adding a wide variety of chemical groups (R-groups) at positions on the quinolinone ring that are synthetically accessible and likely to influence biological activity. The resulting virtual library, which can contain thousands or millions of compounds, is then screened against a 3D model of the target protein.

Screening can be performed using several methods. High-throughput docking is a common approach where each compound in the library is docked into the target's active site and scored based on its predicted binding affinity. Another method is pharmacophore-based screening, where a 3D model (a pharmacophore) representing the essential features for binding (e.g., hydrogen bond donors/acceptors, hydrophobic regions) is created and used to filter the library for compounds that match these features. This integrated approach efficiently narrows down vast chemical databases to a manageable number of promising "hits" for further experimental validation.

Prediction of Biological Activity through Computational Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. Once a reliable QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.

For this compound derivatives, various 2D and 3D-QSAR models have been developed to predict a range of biological activities, including anticancer, antimalarial, and enzyme inhibitory effects. These models are built using a "training set" of compounds with known activities. Molecular descriptors—numerical values that describe the physicochemical properties, topology, or 3D structure of the molecules—are calculated for each compound. Machine learning and statistical methods are then used to create an equation that best links these descriptors to the observed activity.

| Predicted Activity | QSAR Method | Key Findings / Model Performance |

|---|---|---|

| P-glycoprotein Inhibition (Anticancer) | Machine Learning (k-NN, DT, BPNN, Gradient Boosting) | A Gradient Boosting-based model achieved high predictive quality (R² = 95%). |

| Anticancer Activity | DFT-QSAR (MLR, MNLR, ANN) | The model showed a high correlation coefficient (r = 0.994), indicating its utility in predicting activity. |

| Anti-plasmodial Activity (Antimalarial) | 3D-QSAR (CoMFA, CoMSIA) and 2D-QSAR | CoMSIA and 2D-QSAR models showed excellent predictive capacity (r²test > 0.84) and were validated experimentally. |

| Photosynthesis Inhibition (Herbicidal) | SAR | Relationships between lipophilicity (log k) and inhibitory activity (IC50) were established. |

These QSAR studies not only predict activity but also provide insights into the structural features that are important for a desired biological effect. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic character would enhance or diminish activity, providing a clear roadmap for designing more potent compounds.

Advanced Analytical and Spectroscopic Research Methodologies for 2 Hydroxy 1h Quinolin 4 One Studies

Spectroscopic Techniques for Structural Elucidation and Tautomerism Studies (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-hydroxy-1H-quinolin-4-one and investigating the equilibrium between its tautomeric forms, primarily the 4-hydroxy-2(1H)-one (keto) and quinoline-2,4-diol (enol) forms. The equilibrium is known to favor the keto tautomer in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the predominant tautomeric form in solution. In the ¹³C-NMR spectrum, the presence of a signal around δ 173.5 ppm is characteristic of a carbonyl carbon, confirming the quinolin-4(1H)-one framework. ¹H NMR spectra provide information on the protons within the molecule, and specific chemical shifts can distinguish between the keto and enol forms.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and confirming the compound's nature in the solid state. A strong absorption band in the region of 1645-1670 cm⁻¹ is indicative of the C=O stretching vibration of the lactam group, which confirms the presence of the keto tautomer. Broader bands in the region of 3400-3200 cm⁻¹ can be attributed to N-H and O-H stretching, which may be involved in hydrogen bonding.

UV-Vis Spectroscopy: The electronic transitions within the conjugated system of this compound give rise to characteristic absorption bands in the UV-Vis spectrum. Typically, compounds with a quinolone skeleton show two main absorption peaks. For instance, absorption maxima (λmax) are often observed around 231 nm, 269 nm, and 314 nm. The position and intensity of these bands can be influenced by the solvent and the tautomeric equilibrium. As conjugation increases, the absorption maximum tends to shift to longer wavelengths (bathochromic shift).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. The molecular ion peak confirms the empirical formula (C₉H₇NO₂), corresponding to a molecular weight of 161.16 g/mol . The fragmentation pattern can provide further structural information, and different tautomers may exhibit distinct fragmentation pathways.

| Technique | Key Findings for this compound | Typical Values/Observations |

|---|---|---|

| ¹³C NMR | Confirms the presence of the carbonyl group in the keto tautomer. | Signal around δ 173.5 ppm (C=O). |

| IR Spectroscopy | Identifies the carbonyl (lactam) and hydroxyl functional groups. | ~1650-1670 cm⁻¹ (C=O stretch); ~3043 cm⁻¹ (=C-H stretch); ~3618 cm⁻¹ (O-H stretch). |

| UV-Vis Spectroscopy | Characterizes the conjugated π-electron system. | λmax values around 231 nm, 269 nm, and 314 nm. |

| Mass Spectrometry | Determines molecular weight and confirms molecular formula. | Molecular Ion Peak (M⁺) at m/z corresponding to C₉H₇NO₂ (161.16 g/mol). |

Chromatographic Methods for Separation and Purity Analysis (e.g., HPLC)

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound and its derivatives.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common HPLC mode used for analyzing quinolinone derivatives. The method typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric acid or formic acid, is used as the mobile phase. The retention time of the compound can be adjusted by varying the composition of the mobile phase. This technique is not only used for purity analysis, where a purity of >85% is often reported, but also for determining physicochemical properties like lipophilicity by calculating the logarithm of the capacity factor (log k). For applications compatible with mass spectrometry, volatile buffers such as formic acid are used instead of phosphoric acid.

| Parameter | Typical Conditions for this compound Analysis |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). |

| Stationary Phase | Non-polar C18 column. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture with an acid modifier (e.g., phosphoric acid). |

| Detection | UV detection at a specific wavelength (e.g., 200 nm or λmax of the compound). |

| Application | Purity assessment, separation of derivatives, and determination of lipophilicity. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous evidence of the predominant tautomeric form in the solid state and reveals detailed information about bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound, such as 4-hydroxy-1-methylquinolin-2(1H)-one, single-crystal X-ray diffraction studies have confirmed that the molecule crystallizes in the enol tautomer, which is equivalent to the keto form of the parent compound (the 4-hydroxy-2-oxo form). These analyses are crucial for understanding the intermolecular hydrogen bonding patterns and π-π stacking interactions between quinolone moieties, which dictate the crystal packing. The data reveals that molecules can be connected by strong hydrogen bonds, such as O-H···O interactions, to form one-dimensional linear polymers.

| Parameter | Significance in Structural Analysis |

|---|---|

| Tautomeric Form | Unambiguously identifies the dominant tautomer (keto or enol) in the solid state. |

| Bond Lengths & Angles | Provides precise measurements (e.g., C3-C4 and C4-O4 distances) that confirm the electronic structure. |

| Hydrogen Bonding | Identifies strong intermolecular interactions (e.g., O-H···O bonds) that influence crystal packing. |

| π-π Interactions | Reveals weaker intermolecular forces between the aromatic rings of adjacent molecules. |

| Crystal System | Determines the symmetry and unit cell parameters of the crystal lattice. |

Advanced Techniques for Studying Intermolecular Interactions and Complexation

Beyond standard structural elucidation, advanced techniques are employed to study the nuanced intermolecular forces and complexation behavior of this compound. These interactions are critical to its chemical behavior and potential applications.

X-ray crystallography itself is a primary tool for visualizing these interactions directly in the solid state. The crystallographic data not only confirms the existence of hydrogen bonds and π-π stacking but also provides the geometric parameters of these interactions. Computational methods, such as Hirshfeld surface analysis, can be applied to the crystallographic data to quantitatively map and analyze intermolecular contacts, providing deeper insight into the nature and strength of the packing forces.

Furthermore, spectroscopic techniques can be used to study complexation in solution. For example, changes in the UV-Vis or NMR spectra of this compound upon the addition of a metal ion or another molecule can indicate the formation of a complex. Titration experiments monitored by these spectroscopic methods can be used to determine the stoichiometry and binding constants of such complexes. The ability of the related 8-hydroxyquinoline (B1678124) to act as a chelating agent highlights the potential for this compound to form complexes with metal ions, a property that can be investigated using these advanced approaches.

Natural Occurrence and Ecological Significance of 2 Hydroxy 1h Quinolin 4 One Analogs

Isolation from Natural Sources (Plants, Microorganisms)

Analogs of 2-hydroxy-1H-quinolin-4-one are naturally synthesized by a diverse array of organisms. In the plant kingdom, these alkaloids are notably present in species belonging to the Rutaceae, Rubiaceae, and Astraceae families. Microorganisms, including both bacteria and fungi, are also prolific producers of these compounds.

From Plant Sources: Several quinolin-4-one derivatives have been isolated from various plant species. For instance, casimiroine was identified in the seeds of Casimiroa edulis. Punarnavine, also known as lunamarin, is extracted from the roots of Boerhaavia diffusa, a plant utilized in traditional Indian medicine. Other notable examples include transitorin and graveolin, which have been isolated from plants and recognized for their biological activities.

| Compound Name | Natural Source (Plant) | Plant Family |

| Casimiroine | Casimiroa edulis | Rutaceae |

| Punarnavine (Lunamarin) | Boerhaavia diffusa | Nyctaginaceae |

| Transitorin | Not specified | Not specified |

| Graveolin | Not specified | Not specified |

From Microbial Sources: Microorganisms are a rich source of this compound analogs. The fungus Penicillium citrinum is known to produce the simplest form, 4-hydroxy-2(1H)-quinolone. The aerobic Gram-positive bacteria of the genus Nocardia produce an alkaloid known as intervenolin.

The bacterium Pseudomonas aeruginosa is particularly well-studied for its production of a class of related molecules called 2-alkyl-4(1H)-quinolones (AQs). Specific AQs identified from this bacterium include 2-heptyl-4(1H)-quinolone (HHQ) and 2-nonyl-4(1H)-quinolone (NHQ). This bacterium also produces N-oxide versions of these compounds, such as 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), 2-nonyl-4-hydroxyquinoline N-oxide (NQNO), and 2-undecyl-4-hydroxyquinoline N-oxide (UQNO).

| Compound Name | Natural Source (Microorganism) | Type of Microorganism |

| 4-hydroxy-2(1H)-quinolone | Penicillium citrinum | Fungus |

| Intervenolin | Nocardia sp. | Gram-positive Bacteria |

| 2-heptyl-4(1H)-quinolone (HHQ) | Pseudomonas aeruginosa | Gram-negative Bacteria |

| 2-nonyl-4(1H)-quinolone (NHQ) | Pseudomonas aeruginosa | Gram-negative Bacteria |

| 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) | Pseudomonas aeruginosa | Gram-negative Bacteria |